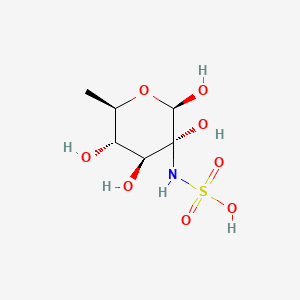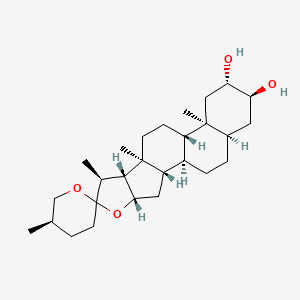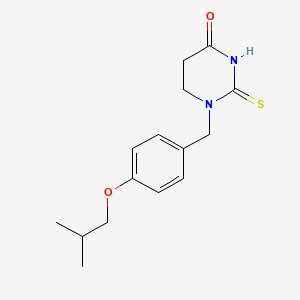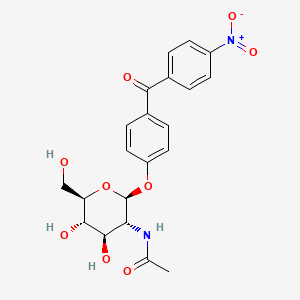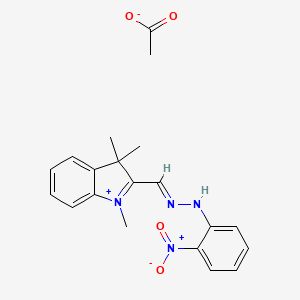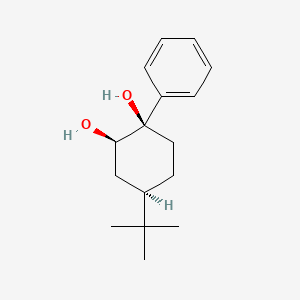
1,2-Cyclohexanediol, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,2alpha,4alpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ciclohexanodiol, 4-(1,1-dimetiletílico)-1-fenil-, (1alfa,2alfa,4alfa)- es un complejo compuesto orgánico con una estructura única. Presenta un anillo de ciclohexano con dos grupos hidroxilo en las posiciones 1 y 2, un grupo fenilo en la posición 1 y un grupo terc-butilo en la posición 4.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1,2-Ciclohexanodiol, 4-(1,1-dimetiletílico)-1-fenil-, (1alfa,2alfa,4alfa)- generalmente implica los siguientes pasos:
Formación del anillo de ciclohexano: El paso inicial implica la formación del anillo de ciclohexano, lo que se puede lograr mediante diversas reacciones de ciclación.
Introducción de grupos hidroxilo: Los grupos hidroxilo se introducen en las posiciones 1 y 2 mediante reacciones de hidroxilación. Los reactivos comunes para este paso incluyen el tetróxido de osmio (OsO4) y el peróxido de hidrógeno (H2O2).
Adición de grupos fenilo y terc-butilo: Los grupos fenilo y terc-butilo se añaden mediante reacciones de alquilación de Friedel-Crafts, utilizando reactivos como el cloruro de aluminio (AlCl3) y el cloruro de terc-butilo (t-BuCl).
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
1,2-Ciclohexanodiol, 4-(1,1-dimetiletílico)-1-fenil-, (1alfa,2alfa,4alfa)- sufre diversas reacciones químicas, entre ellas:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o ácidos carboxílicos utilizando agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: El compuesto se puede reducir para formar derivados de ciclohexano utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Sustitución: Los grupos fenilo y terc-butilo pueden sufrir reacciones de sustitución con electrófilos o nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: KMnO4, CrO3, H2O2
Reducción: LiAlH4, borohidruro de sodio (NaBH4)
Sustitución: AlCl3, t-BuCl
Principales Productos Formados
Oxidación: Cetonas, ácidos carboxílicos
Reducción: Derivados de ciclohexano
Sustitución: Diversos derivados de ciclohexano sustituidos
Aplicaciones Científicas De Investigación
1,2-Ciclohexanodiol, 4-(1,1-dimetiletílico)-1-fenil-, (1alfa,2alfa,4alfa)- tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1,2-Ciclohexanodiol, 4-(1,1-dimetiletílico)-1-fenil-, (1alfa,2alfa,4alfa)- implica su interacción con objetivos moleculares y vías específicas. Los grupos hidroxilo pueden formar enlaces de hidrógeno con biomoléculas, influyendo en su estructura y función. Los grupos fenilo y terc-butilo pueden interactuar con regiones hidrofóbicas de proteínas y otras macromoléculas, afectando su actividad.
Comparación Con Compuestos Similares
Compuestos Similares
1,2-Ciclohexanodiol, 4-metil-1-(1-metiletil)-: Estructura similar pero con un grupo metilo en lugar de un grupo terc-butilo.
1,2-Ciclohexanodiol, 4-etenil-, 2-formiato: Estructura similar pero con un grupo etenil y un éster formiato.
Singularidad
1,2-Ciclohexanodiol, 4-(1,1-dimetiletílico)-1-fenil-, (1alfa,2alfa,4alfa)- es único debido a la presencia de un grupo fenilo y un grupo terc-butilo, lo que le confiere propiedades químicas y físicas distintas. Estos grupos influyen en la reactividad, la estabilidad y las interacciones del compuesto con otras moléculas, lo que lo hace valioso para diversas aplicaciones.
Propiedades
Número CAS |
4127-43-9 |
|---|---|
Fórmula molecular |
C16H24O2 |
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
(1R,2R,4R)-4-tert-butyl-1-phenylcyclohexane-1,2-diol |
InChI |
InChI=1S/C16H24O2/c1-15(2,3)13-9-10-16(18,14(17)11-13)12-7-5-4-6-8-12/h4-8,13-14,17-18H,9-11H2,1-3H3/t13-,14-,16-/m1/s1 |
Clave InChI |
IRXRAJHRWGDOTL-IIAWOOMASA-N |
SMILES isomérico |
CC(C)(C)[C@@H]1CC[C@]([C@@H](C1)O)(C2=CC=CC=C2)O |
SMILES canónico |
CC(C)(C)C1CCC(C(C1)O)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



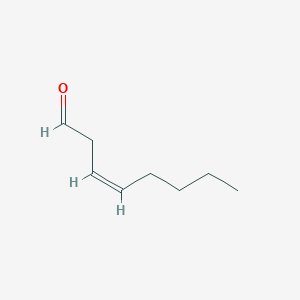
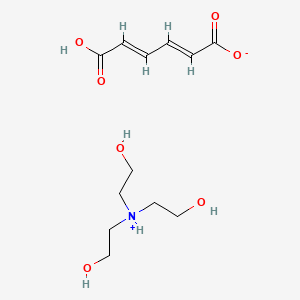
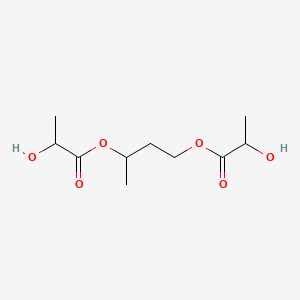
![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)

